

Technical Brief: Analysis of 4,4-Dinitropent-1-ene and Related Nitroalkene Compounds

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Compound of Interest

Compound Name: 4,4-Dinitropent-1-ene

Cat. No.: B15491660

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Introduction

This document addresses the inquiry for a comprehensive technical guide on **4,4-Dinitropent-1-ene**. An extensive search for the Chemical Abstracts Service (CAS) number and associated experimental data for this specific compound did not yield a unique identifier or published research, suggesting it may be a novel or sparsely documented chemical entity. This guide, therefore, provides available data on structurally similar nitroalkene compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. The focus is on providing a comparative analysis of their properties and potential synthetic pathways.

Comparative Data of Structurally Related Nitroalkenes

Due to the absence of specific data for **4,4-Dinitropent-1-ene**, the following table summarizes key information for closely related nitroalkenes for which public data is available. This comparative data can offer insights into the expected properties and reactivity of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|--------------------------------|------------------|-------------------|---------------------------|
| 4-Methyl-4-nitropent-1-ene | 81500-64-3[1][2] | C6H11NO2[1] | 129.16[1][2] |
| 4,4-dimethyl-2-nitropent-1-ene | 80255-18-1[3] | Not specified | Not specified |
| (4R)-4-nitropent-1-ene | Not assigned | C5H9NO2[4] | 115.13[4] |
| (E)-4-Methyl-1-Nitropent-1-Ene | 34209-90-0[5] | C6H11NO2[5] | 129.157[5] |

Reactivity and Synthetic Considerations

The chemistry of conjugated nitrodienes is an active area of research, with these molecules serving as versatile building blocks in organic synthesis.[6][7] They are frequently utilized in cycloaddition reactions, such as Diels-Alder reactions, for the synthesis of six-membered rings.[6][7] The electron-withdrawing nature of the nitro group activates the alkene moiety, making it susceptible to nucleophilic attack, a key principle in reactions like the Michael addition.[2]

The nitro group itself is a versatile functional group that can be transformed into other functionalities, such as primary amines through reduction or carbonyl groups via the Nef reaction.[2] This versatility makes nitroalkenes valuable precursors in the synthesis of complex molecules, including heterocycles and amino acids.[2] While conjugated nitroalkenes are widely studied, non-conjugated systems also offer unique synthetic possibilities where the alkene and nitro group can react independently.[2]

Hypothetical Synthesis Workflow for 4,4-Dinitropent-1-ene

While no specific experimental protocol for the synthesis of **4,4-Dinitropent-1-ene** was found, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential approach could involve the dinitration of a suitable pentene precursor. The following diagram illustrates a hypothetical workflow for such a synthesis.



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